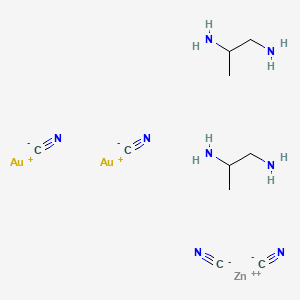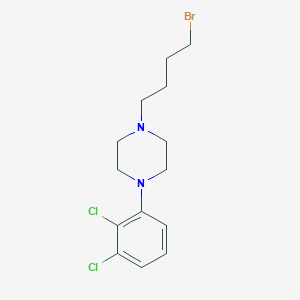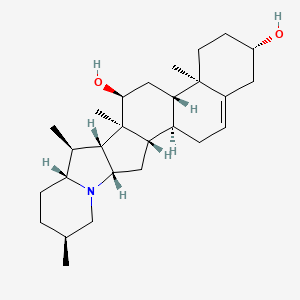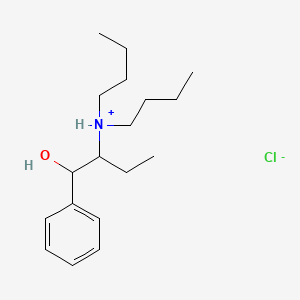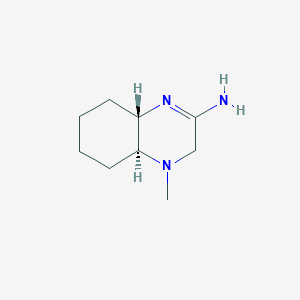
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) is a chemical compound with the molecular formula C9H17N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves several steps. One common method includes the reduction of quinoxaline derivatives under specific reaction conditions. The process typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and catalysts such as palladium on carbon, resulting in the formation of fully reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the additional hydrogenation and methylation seen in the derivative.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, which may exhibit different chemical and biological properties.
Other Heterocyclic Amines: Compounds with similar structural features but different ring systems, such as pyridines or pyrimidines.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydro-3H-quinoxalin-2-amine |
InChI |
InChI=1S/C9H17N3/c1-12-6-9(10)11-7-4-2-3-5-8(7)12/h7-8H,2-6H2,1H3,(H2,10,11)/t7-,8-/m0/s1 |
InChI Key |
IKONNGYMLRFQPZ-YUMQZZPRSA-N |
Isomeric SMILES |
CN1CC(=N[C@@H]2[C@@H]1CCCC2)N |
Canonical SMILES |
CN1CC(=NC2C1CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

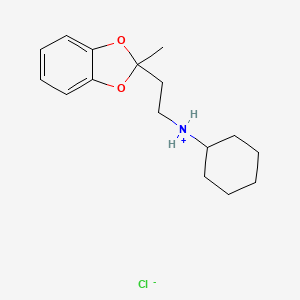
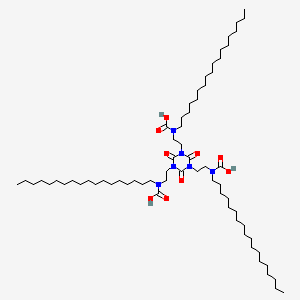
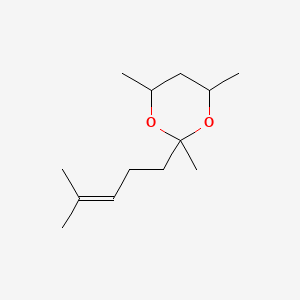
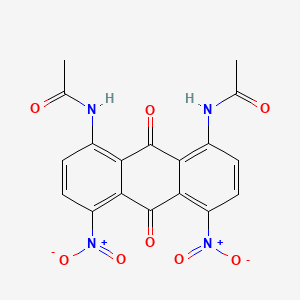
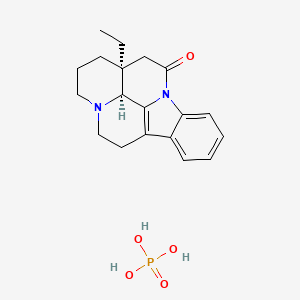
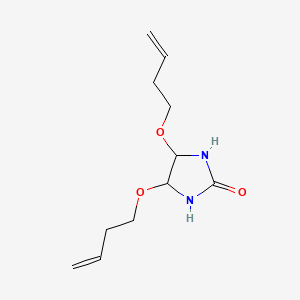
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
